(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with a complex structure that includes a furo[3,4-c]pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-c]pyrrole ring system and the introduction of the dimethyl groups at the 3a and 6a positions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furo[3,4-c]pyrrole derivatives with different substituents. Examples include:
- (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole
- (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole acetate
Uniqueness
The uniqueness of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride lies in its specific structural features and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2095349-68-9 |
---|---|
Molekularformel |
C8H16ClNO |
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(3aS,6aR)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-3-9-4-8(7,2)6-10-5-7;/h9H,3-6H2,1-2H3;1H/t7-,8+; |
InChI-Schlüssel |
DNBFKPCVOKCHJN-KVZVIFLMSA-N |
Isomerische SMILES |
C[C@]12CNC[C@]1(COC2)C.Cl |
Kanonische SMILES |
CC12CNCC1(COC2)C.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.